molecular formula C19H14Cl3N3O B10792606 5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B10792606
M. Wt: 406.7 g/mol
InChI Key: VTPKTMUCIXPGIJ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate substituted phenylhydrazines with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then subjected to cyclization reactions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of starting materials, intermediate compounds, and final product purification. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H14Cl3N3O

Molecular Weight

406.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C19H14Cl3N3O/c20-12-3-1-11(2-4-12)18-15(19(26)24-14-6-7-14)10-23-25(18)17-8-5-13(21)9-16(17)22/h1-5,8-10,14H,6-7H2,(H,24,26)

InChI Key

VTPKTMUCIXPGIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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